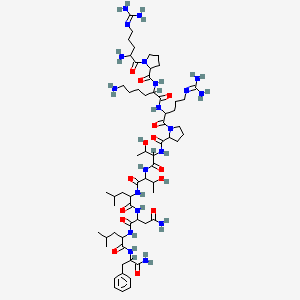
H-DL-Arg-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-xiThr-DL-xiThr-DL-Leu-DL-Asn-DL-Leu-DL-Phe-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JIP-1 (153-163) is a peptide inhibitor derived from the JNK-interacting protein-1 (JIP-1). This compound specifically inhibits the c-Jun N-terminal kinase (JNK) pathway, which is involved in various cellular processes such as inflammation, apoptosis, and stress responses. The peptide sequence of JIP-1 (153-163) is based on residues 153-163 of the JIP-1 protein, making it a targeted inhibitor with high specificity for JNK .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JIP-1 (153-163) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Resin Loading: The initial amino acid is attached to a resin.
Deprotection and Coupling: The N-terminal protecting group is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
For industrial-scale production, the SPPS method is scaled up with automated peptide synthesizers. This ensures high yield and purity. The process is optimized to minimize side reactions and maximize the efficiency of each coupling step. Industrial production also involves rigorous quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
JIP-1 (153-163) primarily undergoes peptide bond formation during its synthesis. it can also participate in other reactions such as:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups compatible with SPPS.
Major Products
The major products of these reactions are modified peptides with altered functional groups or sequences, which can be used to study structure-activity relationships or improve the peptide’s stability and efficacy .
Scientific Research Applications
Chemistry
In chemistry, JIP-1 (153-163) is used as a model peptide to study peptide synthesis techniques and the effects of sequence modifications on peptide properties.
Biology
In biological research, JIP-1 (153-163) is employed to investigate the JNK signaling pathway. It helps in understanding how JNK regulates cellular processes and how its inhibition can affect cell behavior.
Medicine
Medically, JIP-1 (153-163) is explored for its potential therapeutic applications in diseases where the JNK pathway is dysregulated, such as neurodegenerative diseases, cancer, and inflammatory conditions.
Industry
In the pharmaceutical industry, JIP-1 (153-163) serves as a lead compound for developing new JNK inhibitors with improved pharmacokinetic and pharmacodynamic properties .
Mechanism of Action
JIP-1 (153-163) exerts its effects by binding to the JNK enzyme, preventing its interaction with substrates. This inhibition blocks the phosphorylation of c-Jun and other downstream targets, thereby modulating the cellular responses mediated by the JNK pathway. The molecular targets include various transcription factors and proteins involved in apoptosis and stress responses .
Comparison with Similar Compounds
Similar Compounds
SP600125: A small molecule inhibitor of JNK.
AS601245: Another JNK inhibitor with a different chemical structure.
CEP-1347: A mixed lineage kinase inhibitor that also affects the JNK pathway.
Uniqueness
JIP-1 (153-163) is unique due to its peptide nature, which allows for high specificity and minimal off-target effects compared to small molecule inhibitors. Its sequence-based design provides a targeted approach to inhibiting JNK, making it a valuable tool in both research and therapeutic contexts .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C61H104N20O14 |
|---|---|
Molecular Weight |
1341.6 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[[1-[2-[[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]butanediamide |
InChI |
InChI=1S/C61H104N20O14/c1-32(2)28-41(51(87)74-40(49(65)85)30-36-16-8-7-9-17-36)75-53(89)43(31-46(64)84)76-52(88)42(29-33(3)4)77-56(92)47(34(5)82)79-57(93)48(35(6)83)78-55(91)45-22-15-27-81(45)59(95)39(20-13-25-71-61(68)69)73-50(86)38(19-10-11-23-62)72-54(90)44-21-14-26-80(44)58(94)37(63)18-12-24-70-60(66)67/h7-9,16-17,32-35,37-45,47-48,82-83H,10-15,18-31,62-63H2,1-6H3,(H2,64,84)(H2,65,85)(H,72,90)(H,73,86)(H,74,87)(H,75,89)(H,76,88)(H,77,92)(H,78,91)(H,79,93)(H4,66,67,70)(H4,68,69,71) |
InChI Key |
BWQKOFMNXWAKES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















